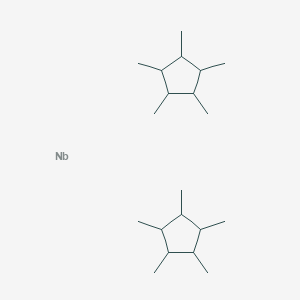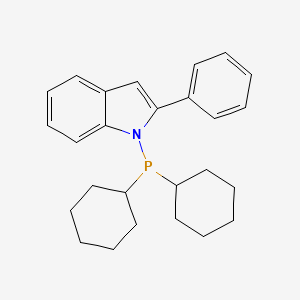
Trihydridobis(pentamethylcyclopentadienyl)niobium(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound . It is manufactured by American Elements under the trade name AE Organometallics™ . This compound is used as a reagent, catalyst, and precursor material with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Molecular Structure Analysis
The linear formula for Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is [ (CH 3) 5 C 5] 2 NbH 3 . The IUPAC name for this compound is niobium; 1,2,3,4,5-pentamethylcyclopentane .
Physical And Chemical Properties Analysis
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) appears as a light brown powder . It is insoluble in water . The compound is air sensitive . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
1. Analytical Chemistry
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) plays a role in analytical chemistry, particularly in the extraction and separation of niobium (Nb) and other elements like vanadium (V) and tantalum (Ta). For instance, studies have shown that certain compounds can be used for the extraction and mutual separation of V(V), Nb(V), and Ta(V) from solutions, which is crucial in analytical processes (Shete & Shinde, 1981). This application is significant in the purification and analysis of these metals.
2. Structural Chemistry
Research has been conducted on compounds containing pentamethylcyclopentadienyl niobium and tantalum complexes, particularly in the context of their structural properties. These studies involve understanding the geometry of these complexes and how they interact with small molecules like water or acetonitrile. This research is instrumental in the field of structural chemistry and materials science (Acho, Doerrer, & Lippard, 1995).
3. Medicinal Chemistry
In medicinal chemistry, specific niobium(V) complexes have been synthesized and studied for their potential applications in medicine. These include investigations into their antibacterial, antioxidant, and anticancer activities. For example, a binuclear niobium(V) complex has shown significant activity against Gram-negative bacteria and has been tested for its efficacy against human breast cancer cells (Nowzari & Khorshidi, 2018).
4. Materials Science
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) and related compounds have applications in materials science, particularly in the development of new materials. For instance, niobium complexes have been used in the synthesis of niobium oxide thin films, which exhibit electrochromic properties. These materials are significant in the development of smart windows and display technologies (Ohtani, Iwai, Nishimoto, & Inui, 1994).
5. Catalysis
In the field of catalysis, niobium complexes, including those derived from trihydridobis(pentamethylcyclopentadienyl)niobium(V), have been explored for their catalytic properties. For example, niobium pentoxide and niobic acid have been used as heterogeneous acid catalysts in various types of chemical reactions, including hydrations, dehydrations, and oxidations (Siddiki et al., 2018).
Safety and Hazards
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is classified as a flammable solid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas . Contact with air should be avoided . In case of eye contact, rinse cautiously with water for several minutes . If symptoms persist, consult a doctor .
Mechanism of Action
Target of Action
Trihydridobis(pentamethylcyclopentadienyl)niobium(V) is an organometallic compound Organometallic compounds are generally used as reagents, catalysts, and precursor materials in various applications .
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the metal atom (in this case, niobium) forms a bond with a carbon atom in the organic ligand .
Biochemical Pathways
Organometallic compounds can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
As a general note, the effects of organometallic compounds can vary widely depending on their structure and the nature of the metal and organic components .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trihydridobis(pentamethylcyclopentadienyl)niobium(V). For instance, the compound’s insolubility in water could affect its behavior in aqueous environments. Additionally, the compound should be handled under an inert atmosphere , suggesting that it may be sensitive to oxidation.
properties
IUPAC Name |
niobium;1,2,3,4,5-pentamethylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*6-10H,1-5H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTMRLFHZJSONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Nb] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Nb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310494.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310501.png)
![exo-cis-(+/-)-1-(Benzyloxycarbonyl-amino-methyl)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310509.png)
![exo-cis-(+/-)-1-(1-Carboxyamido-adamantyl-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310517.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310518.png)
![exo-cis-(+/-)-1-[(1-Sulfonamidomethyl-4-methyl-benzyl)]-4-methyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310531.png)
![N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]hept-5-ene-3-carbaldehyde; 98%](/img/structure/B6310535.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)

![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)

